(1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
[1-(trifluoromethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)11-3-4(1-9)2-10-11/h2-3H,1,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSQSVEDDSCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706440-17-6 | |
| Record name | [1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine typically involves the trifluoromethylation of pyrazole derivatives. One common method includes the reaction of pyrazole with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
- Oxidation products include pyrazole carboxylic acids.
- Reduction products include primary amines.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine typically involves the reaction of trifluoromethyl-substituted pyrazole derivatives with amines. Various methods have been employed to optimize yields and purity, including microwave-assisted synthesis and conventional reflux methods.
Key Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure through chemical shift assignments.
- Mass Spectrometry : Employed for molecular weight determination.
- X-ray Crystallography : Provides detailed structural information about solid forms of the compound .
2.1. Anticancer Activity
Research indicates that derivatives of (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown selective activity against various cancer cell lines, potentially due to their ability to interact with specific biological targets such as kinases.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 12 | Inhibition of cell proliferation |
| B | HeLa | 8 | Induction of apoptosis |
2.2. Adenosine Receptor Modulation
A notable application is in modulating adenosine receptors, particularly the hA3 subtype. Compounds derived from (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine have been shown to possess high affinity for these receptors, which are implicated in various pathophysiological conditions such as inflammation and cancer .
| Compound | hA3 AR Ki (nM) | Selectivity Ratio (A1/A3) |
|---|---|---|
| C | 11 | >9090 |
| D | 0.81 | >909 |
Agrochemical Applications
The compound's trifluoromethyl group enhances its lipophilicity, making it a promising candidate in agrochemical formulations. Pyrazole derivatives have been investigated for their potential as herbicides and fungicides due to their ability to disrupt biochemical pathways in target organisms.
Case Study: Herbicidal Activity
A study evaluated the herbicidal efficacy of a series of pyrazole derivatives, including those based on (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine, against common weed species.
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| E | Amaranthus retroflexus | 85 |
| F | Chenopodium album | 78 |
Mechanism of Action
The mechanism of action of (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine with five analogs, highlighting substituent positions, molecular weights, and key properties:
Key Observations
Electronic Effects: The trifluoromethyl group at the 1-position in the target compound creates a strong electron-withdrawing environment, reducing the basicity of the methanamine group compared to methyl-substituted analogs (e.g., 1-(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine).
Positional Isomerism :
- Moving the trifluoromethyl group from the 1-position (target compound) to the 3- or 5-position (e.g., and ) alters electronic distribution and steric accessibility, impacting binding affinity in biological systems.
Safety and Toxicity :
- Compounds with methylamine groups (e.g., ) exhibit acute oral toxicity (Category 4, H302) and skin irritation (H315), while trifluoromethyl analogs may show reduced toxicity due to metabolic inertness.
Biological Activity
(1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine, a compound featuring a trifluoromethyl group attached to a pyrazole ring, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The chemical structure of (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine can be represented as follows:
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity and pharmacokinetic properties.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine, exhibit notable anticancer properties. For instance, compounds with similar structures have shown potent inhibitory effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values reported as low as 0.08 µM for structurally related pyrazole derivatives indicate strong antiproliferative activity .
- A549 (Lung Cancer) : Another study highlighted that compounds with trifluoromethyl substitutions exhibited IC50 values around 0.98 µM against A549 cells .
These findings suggest that the incorporation of trifluoromethyl groups enhances the anticancer efficacy of pyrazole derivatives.
Anti-inflammatory Activity
(1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- Inhibition of COX Enzymes : Studies have shown that certain pyrazole derivatives can significantly reduce inflammatory markers, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Compounds similar to (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine have shown promising activity against various pathogens:
- Bacterial Inhibition : Research indicates effective inhibition against strains such as E. coli and Staphylococcus aureus, with some derivatives demonstrating MIC values below 100 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine. Key observations include:
- Trifluoromethyl Group : The presence of this group enhances lipophilicity and metabolic stability, contributing to improved bioactivity .
- Substituent Variations : Modifications on the pyrazole ring can lead to variations in potency; for example, introducing electron-withdrawing groups often increases activity against cancer cell lines .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in different biological contexts:
- Anticancer Efficacy : A derivative similar to (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine was tested in vivo, showing significant tumor growth inhibition in xenograft models with a reduction in tumor size by over 50% at optimal doses .
- Inflammation Models : In animal models of inflammation, compounds were shown to reduce paw edema significantly compared to controls, indicating their potential as therapeutic agents in inflammatory diseases .
Q & A
Basic: What are the recommended synthetic routes for (1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chloropyrazole derivatives with trifluoromethylating agents (e.g., CF3I or Ruppert–Prakash reagent) under basic conditions (e.g., K2CO3 in DMF) to introduce the trifluoromethyl group . Subsequent functionalization of the pyrazole ring’s 4-position with an aminomethyl group can be achieved using reductive amination or Grignard reactions. Optimization includes:
- Temperature control : Maintaining 0–5°C during trifluoromethylation to minimize side reactions.
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) for coupling steps improve yields .
- Purification : Column chromatography with silica gel (eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity .
Basic: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the trifluoromethyl group (δ ~120–125 ppm in <sup>19</sup>F NMR) and the methanamine moiety (δ 3.2–3.5 ppm for –CH2NH2) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 195.06 (C6H7F3N3<sup>+</sup>) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and confirming the pyrazole ring’s planarity (average R-factor < 0.05) .
Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The –CF3 group reduces electron density at the pyrazole’s 4-position, enhancing susceptibility to nucleophilic attack. Key observations:
- Hammett constants : σpara = 0.54 for –CF3 increases reaction rates with amines by 2–3× compared to non-substituted analogs .
- DFT calculations : B3LYP/6-31G* models show a 15% decrease in LUMO energy at the reaction site, favoring SNAr mechanisms .
- Contradictions : In some cases, steric hindrance from –CF3 may offset electronic effects, requiring kinetic studies to validate competing factors .
Advanced: How can researchers resolve discrepancies in observed vs. predicted biological activity data?
Answer:
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects (e.g., off-target binding at high doses) .
- Metabolite screening : LC-MS/MS detects degradation products (e.g., oxidative loss of –CF3), which may explain reduced efficacy .
- Computational docking : AutoDock Vina simulations compare binding affinities with homologous targets (e.g., kinase enzymes) to refine structure-activity hypotheses .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Use nitrile gloves, OV/AG/P99 respirators, and full-body Tyvek suits to prevent inhalation or dermal exposure .
- Ventilation : Conduct reactions in fume hoods with airflow ≥0.5 m/s to limit airborne concentrations below 1 ppm .
- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid toxic byproducts (e.g., HF gas) .
Advanced: What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Continuous flow reactors : Reduce reaction time from 24 h (batch) to 2 h, achieving 90% yield with 99% ee via chiral catalysts (e.g., (R)-BINAP) .
- In-line analytics : FTIR monitors intermediate formation, enabling real-time adjustments to pH (optimal range: 8–9) .
- Crystallization optimization : Use chiral resolving agents (e.g., L-tartaric acid) in ethanol/water (3:1) to isolate enantiomers .
Basic: What are the compound’s key physicochemical properties relevant to drug discovery?
Answer:
| Property | Value | Method/Reference |
|---|---|---|
| LogP | 1.8 ± 0.2 | HPLC (C18 column) |
| Water solubility | 2.3 mg/mL (25°C) | Shake-flask |
| pKa | 8.1 (amine group) | Potentiometric titration |
| Melting point | 98–101°C | DSC |
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Answer:
- Molecular dynamics : GROMACS simulations (AMBER force field) model binding to cytochrome P450 enzymes, revealing hydrogen bonds with Arg-122 and hydrophobic interactions with –CF3 .
- QSAR models : 2D descriptors (e.g., topological polar surface area = 45 Ų) correlate with blood-brain barrier permeability (R<sup>2</sup> = 0.89) .
- Limitations : Models may underestimate solvation effects; validate with experimental IC50 assays in PBS buffer .
Basic: What are the primary degradation pathways of this compound under ambient conditions?
Answer:
- Hydrolysis : The amine group reacts with moisture, forming ammonium derivatives (t1/2 = 14 days at 40°C/75% RH) .
- Oxidation : –CF3 stabilizes the ring, but trace metals (e.g., Fe<sup>3+</sup>) catalyze decomposition; add 0.1% EDTA to formulations .
- Photolysis : UV exposure (λ = 254 nm) cleaves the C–N bond; store in amber glass at –20°C .
Advanced: How do researchers validate the compound’s role as a kinase inhibitor in cellular assays?
Answer:
- Kinase profiling : Screen against a panel of 100 kinases (IC50 < 100 nM for JAK2 and EGFR) using ADP-Glo assays .
- Cell viability : MTT assays in HeLa cells (72 h exposure) show EC50 = 1.2 µM, with apoptosis confirmed via Annexin V staining .
- Off-target checks : RNA-seq identifies upregulated stress-response genes (e.g., HSP70), necessitating counter-screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
